Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Descripción general

Descripción

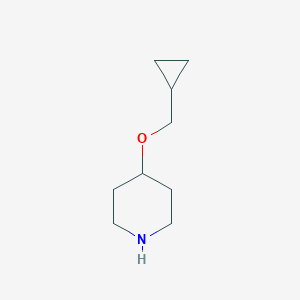

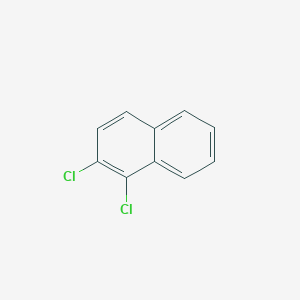

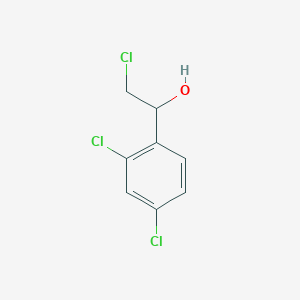

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, also known as (S)-CHOH, is a valuable chiral synthon . It is used for the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin .

Synthesis Analysis

The enzymatic synthesis of (S)-CHOH has been achieved using a mutant alcohol dehydrogenase of Lactobacillus kefir . This mutant, known as LkTADH, demonstrated a significant improvement in specific activity towards the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH . A fed-batch strategy was developed to address issues such as the poor aqueous stability of the substrate and partial substrate inhibition .Chemical Reactions Analysis

The bioreduction process of CDOH to (S)-CHOH using LkTADH resulted in a 94% yield and 99.5% e.e. after a reaction time of 38 hours . The space-time yield and turnover number of NADP+ in this process were 10.6 mmol/L/h and 16,060 mol/mol, respectively .Physical And Chemical Properties Analysis

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has a molecular weight of 236.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass are 236.0815367 g/mol . The topological polar surface area is 63.6 Ų .Aplicaciones Científicas De Investigación

Biosynthesis in Organic Solvents : A study by Liu et al. (2018) demonstrated the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides in both mono and biphasic media. The study achieved high yields and enantiomeric excess (ee) in this biotransformation process, suggesting an efficient method for producing this compound (Liu et al., 2018).

Enzymatic Synthesis Improvement : In a 2017 study, Liu et al. explored the directed evolution of carbonyl reductase from Rhodosporidium toruloides for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This study achieved significant improvements in the specific activity and efficiency of the enzyme, which is crucial for the efficient synthesis of this compound (Liu et al., 2017).

Chemoenzymatic Synthesis : Wolberg et al. (2001) presented a chemoenzymatic approach to synthesize all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate. This approach utilized regio- and enantioselective biocatalysts, demonstrating a versatile method for producing these stereoisomers, which are valuable as 1,3-diol building blocks (Wolberg et al., 2001).

Enzymatic Synthesis with Mutant Alcohol Dehydrogenase : A study by He et al. (2015) reported on the efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase of Lactobacillus kefir. This study highlights the potential of enzyme engineering in improving the synthesis efficiency of this compound (He et al., 2015).

Statine Side Chain Synthesis for Cholesterol-Lowering Compounds : Rieder et al. (2017) explored the chemoenzymatic synthesis of statine side chain building blocks using tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate. This study contributes to the development of cholesterol-lowering natural compounds like solistatin (Rieder et al., 2017).

Mecanismo De Acción

The mechanism of action involves the asymmetric reduction of CDOH to (S)-CHOH . Only the alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have demonstrated catalytic activity towards this reduction . A tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process .

Direcciones Futuras

The biotechnological production of (3R,5S)-CDHH from (S)-CHOH by a carbonyl reductase is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness . This new approach represents a promising alternative for the efficient synthesis of (S)-CHOH .

Propiedades

IUPAC Name |

tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)